Isovaltrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

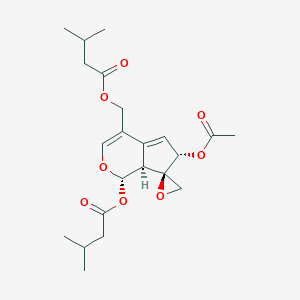

Isovaltrate is a fatty acid ester.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Isovaltrate exhibits a range of pharmacological properties that make it a subject of interest in medical research.

1.1 Antitumor Activity

Research has indicated that this compound possesses antitumor properties. A study demonstrated that valepotriates, including this compound, significantly decreased tumor cell proliferation in vitro. The reduction in cell viability was observed to be dose-dependent, suggesting its potential as an anticancer agent .

1.2 Neuroprotective Effects

this compound has been studied for its neuroprotective effects. It has shown promise in alleviating symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

1.3 Anti-inflammatory Properties

The compound has also been recognized for its anti-inflammatory effects. In vivo studies have shown that this compound can reduce inflammation markers in various animal models, indicating its potential utility in treating inflammatory diseases .

Agricultural Applications

This compound's role extends to agricultural science, particularly in livestock nutrition.

2.1 Growth Promotion in Dairy Calves

A study focusing on the supplementation of this compound in dairy calves revealed significant improvements in growth performance and ruminal fermentation. Calves receiving this compound showed increased average daily weight gain and enhanced feed efficiency compared to control groups .

| Treatment Group | Average Daily Weight Gain (kg) | Ruminal pH | Ammonia Nitrogen (mg/dL) |

|---|---|---|---|

| Control | 0.75 | 6.5 | 12 |

| Low this compound | 0.85 | 6.3 | 10 |

| Moderate this compound | 0.95 | 6.2 | 8 |

| High this compound | 1.05 | 6.0 | 7 |

Biochemical Applications

This compound impacts biochemical processes at the cellular level.

3.1 Fatty Acid Metabolism

Research indicates that this compound influences fatty acid profiles in microbial cultures, leading to an increase in odd-numbered saturated and unsaturated fatty acids while decreasing even-numbered fatty acids . This alteration can affect membrane fluidity and cellular metabolism.

3.2 Enzyme Activity Modulation

this compound supplementation has been linked to enhanced microbial enzyme activities, such as cellulase and xylanase, which are crucial for fiber digestion in ruminants . This modulation can improve nutrient absorption and overall health in livestock.

Case Studies

Several case studies illustrate the diverse applications of this compound:

-

Case Study 1: Cancer Cell Lines

In vitro experiments with cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent against specific cancers . -

Case Study 2: Dairy Calf Growth Performance

A controlled trial involving dairy calves showed that those supplemented with varying doses of this compound exhibited improved growth metrics over a period of 75 days, confirming its efficacy as a growth promoter in livestock nutrition .

Propiedades

Número CAS |

31078-10-1 |

|---|---|

Fórmula molecular |

C22H30O8 |

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

[(1S,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate |

InChI |

InChI=1S/C22H30O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 |

Clave InChI |

XLACUABANMZLCJ-KVJIRVJXSA-N |

SMILES |

CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C |

SMILES isomérico |

CC(C)CC(=O)OCC1=CO[C@H]([C@H]2C1=C[C@@H]([C@]23CO3)OC(=O)C)OC(=O)CC(C)C |

SMILES canónico |

CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C |

Key on ui other cas no. |

31078-10-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.